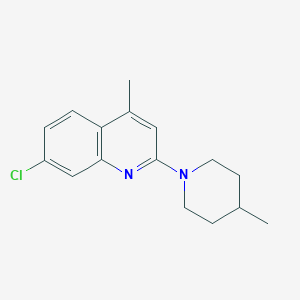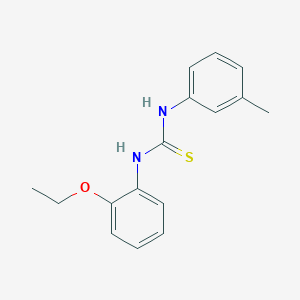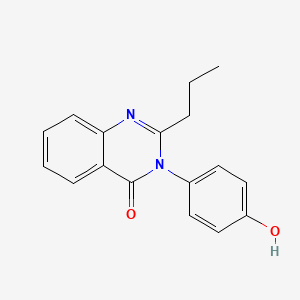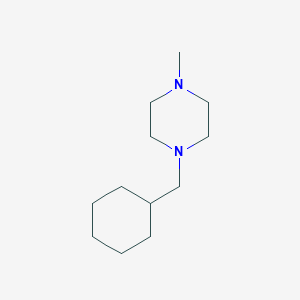![molecular formula C15H14BrNOS B5884361 N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884361.png)
N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide, commonly known as BPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPTA is a thioamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of BPTA is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the central nervous system. BPTA has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and inhibition. BPTA has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. These effects of BPTA may contribute to its anticonvulsant and antinociceptive activities.
Biochemical and Physiological Effects:
BPTA has been found to exhibit various biochemical and physiological effects, such as the inhibition of carbonic anhydrase activity, the enhancement of GABA-A receptor activity, and the inhibition of voltage-gated sodium channels. BPTA has also been found to exhibit antioxidant and anti-inflammatory activities, which may contribute to its neuroprotective effects. BPTA has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and cerebral ischemia.
Vorteile Und Einschränkungen Für Laborexperimente
BPTA has several advantages for lab experiments, such as its high purity and stability, its well-characterized mechanism of action, and its potential applications in various fields of research. However, BPTA also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. BPTA may also exhibit off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on BPTA. One direction is the development of BPTA derivatives with improved pharmacokinetic and pharmacodynamic properties, such as increased solubility and selectivity for specific targets. Another direction is the investigation of the potential therapeutic applications of BPTA in various diseases, such as epilepsy, pain, and neurodegenerative disorders. BPTA may also be studied as a tool compound for the investigation of ion channel and neurotransmitter receptor function in the central nervous system.
Synthesemethoden
BPTA has been synthesized through various methods, including the reaction of 3-bromobenzoyl chloride with 4-methylthiophenol in the presence of a base, such as triethylamine, or the reaction of 3-bromophenylacetic acid with 4-methylphenylthioacetic acid in the presence of a dehydrating agent, such as thionyl chloride. The yield and purity of BPTA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
BPTA has been used in various fields of research, such as medicinal chemistry, biochemistry, and neuroscience. BPTA has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities in animal models. BPTA has also been studied as a potential inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes, such as acid-base balance, respiration, and bone resorption. BPTA has been found to exhibit inhibitory activity against both the cytosolic and membrane-bound isoforms of carbonic anhydrase, making it a potential lead compound for the development of carbonic anhydrase inhibitors.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-11-5-7-14(8-6-11)19-10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNVKBUBMHKDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)
![4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5884299.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5884305.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5884307.png)
![N'-[(2,4-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5884314.png)




![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)



